molecular formula C24H20BrN5O4 B2383781 2-[6-amino-3-(4-bromophenyl)-5-cyano-1H,4H-pyrano[2,3-c]pyrazol-4-yl]phenyl morpholine-4-carboxylate CAS No. 361153-85-7

2-[6-amino-3-(4-bromophenyl)-5-cyano-1H,4H-pyrano[2,3-c]pyrazol-4-yl]phenyl morpholine-4-carboxylate

Cat. No.: B2383781
CAS No.: 361153-85-7
M. Wt: 522.359
InChI Key: LWEJNCHKYVFOLE-UHFFFAOYSA-N
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Description

2-[6-amino-3-(4-bromophenyl)-5-cyano-1H,4H-pyrano[2,3-c]pyrazol-4-yl]phenyl morpholine-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a pyrano[2,3-c]pyrazole core, a bromophenyl group, a cyano group, and a morpholine carboxylate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-amino-3-(4-bromophenyl)-5-cyano-1H,4H-pyrano[2,3-c]pyrazol-4-yl]phenyl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrano[2,3-c]pyrazole core: This can be achieved through a multi-component reaction involving an aldehyde, a malononitrile, and a hydrazine derivative under basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the morpholine carboxylate moiety: This can be done through a nucleophilic substitution reaction where the morpholine ring is introduced to the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[6-amino-3-(4-bromophenyl)-5-cyano-1H,4H-pyrano[2,3-c]pyrazol-4-yl]phenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be

Properties

IUPAC Name

[2-[6-amino-3-(4-bromophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN5O4/c25-15-7-5-14(6-8-15)21-20-19(17(13-26)22(27)34-23(20)29-28-21)16-3-1-2-4-18(16)33-24(31)30-9-11-32-12-10-30/h1-8,19H,9-12,27H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEJNCHKYVFOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC=CC=C2C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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